REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[C:11]2[C:6]([C:7](=O)[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1)#[N:2].C([O-])(=O)C.[NH4+].C([BH3-])#[N:20].[Na+]>>[C:1]([C:3]1[CH:12]=[C:11]2[C:6]([CH:7]([NH2:20])[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1)#[N:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C2C(CCOC2=C1)=O
|
Name
|
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The solution was stirred at room temp for 48 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The flask was then purged with argon, and 30 mL of dry methanol
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Type
|
ADDITION
|
Details
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was added by syringe
|
Type
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ADDITION
|
Details
|
Concentrated HCl was slowly added dropwise until pH<2
|
Type
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CUSTOM
|
Details
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The methanol was then evaporated by rotovap, and 30 mL of water
|
Type
|
ADDITION
|
Details
|
was added to the suspension, which
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Type
|
WASH
|
Details
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was then washed 3 times with ethyl acetate
|
Type
|
ADDITION
|
Details
|
by adding sodium hydroxide pellets to the stirring aqueous mixture
|
Type
|
ADDITION
|
Details
|
Saturated sodium chloride was added
|
Type
|
EXTRACTION
|
Details
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the mixture was then extracted several times with ether and ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phase was dried over magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C2C(CCOC2=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |